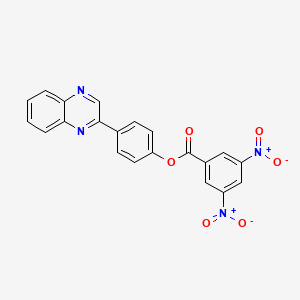
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a 3,5-dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: 4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study enzyme interactions and as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate involves its interaction with biological macromolecules:
DNA Intercalation: The quinoxaline moiety can intercalate into DNA, disrupting its structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-(Quinoxalin-2-yl)phenyl benzoate: Lacks the nitro groups, resulting in different electronic properties and biological activities.
4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate: The reduced form of the compound, which has different reactivity and applications.
2,3-Diphenylquinoxaline: A simpler quinoxaline derivative with different applications in materials science.
Uniqueness
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is unique due to the presence of both the quinoxaline and dinitrobenzoate moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H12N4O6 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H12N4O6/c26-21(14-9-15(24(27)28)11-16(10-14)25(29)30)31-17-7-5-13(6-8-17)20-12-22-18-3-1-2-4-19(18)23-20/h1-12H |
InChI Key |
LNRWSTYTALBJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017739.png)
![4-hydroxy-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15017742.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017748.png)
![4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one](/img/structure/B15017752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017757.png)
![4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15017764.png)

![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15017768.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017779.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15017787.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15017790.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15017800.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B15017803.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)
